molecular formula C22H23NO4 B11595613 2-{[(4E)-2-(4-Methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]amino}-3-methylbutanoic acid

2-{[(4E)-2-(4-Methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]amino}-3-methylbutanoic acid

Cat. No.: B11595613
M. Wt: 365.4 g/mol
InChI Key: BQLGNVPBNNGMTD-UHFFFAOYSA-N
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Description

2-{[(4E)-2-(4-Methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]amino}-3-methylbutanoic acid is a complex organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are often found in natural products. This particular compound features a chromone core with various substituents, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4E)-2-(4-Methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]amino}-3-methylbutanoic acid typically involves multi-step organic reactions. One common approach is to start with the chromone core and introduce the methoxyphenyl and methylbutanoic acid groups through a series of electrophilic aromatic substitution reactions, Friedel-Crafts acylation, and subsequent functional group transformations .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[(4E)-2-(4-Methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]amino}-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

2-{[(4E)-2-(4-Methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]amino}-3-methylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4E)-2-(4-Methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]amino}-3-methylbutanoic acid involves its interaction with various molecular targets and pathways. The chromone core can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s ability to scavenge free radicals, contributing to its antioxidant effects. Additionally, the compound’s structure allows it to fit into specific binding sites, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[(4E)-2-(4-Methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]amino}-3-methylbutanoic acid apart is its specific combination of functional groups and the resulting biological activities. Its unique structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

2-[[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]amino]-3-methylbutanoic acid

InChI

InChI=1S/C22H23NO4/c1-13(2)21(22(24)25)23-18-12-20(15-6-8-16(26-4)9-7-15)27-19-10-5-14(3)11-17(18)19/h5-13,21H,1-4H3,(H,24,25)

InChI Key

BQLGNVPBNNGMTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=NC(C(C)C)C(=O)O)C3=CC=C(C=C3)OC

Origin of Product

United States

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